
Dibutyl-2-butoxynaphthyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl-2-butoxynaphthyl phosphate is an organophosphate compound known for its unique chemical structure and properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl-2-butoxynaphthyl phosphate typically involves the esterification of 2-butoxynaphthalene with dibutyl phosphate. The reaction is carried out under controlled conditions, often using a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high purity and yield, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl-2-butoxynaphthyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Dibutyl-2-butoxynaphthyl phosphate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying esterification reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research explores its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of plasticizers, flame retardants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Dibutyl-2-butoxynaphthyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of enzymes, and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyl phosphate: Known for its use as a plasticizer and solvent, it shares similar esterification properties with Dibutyl-2-butoxynaphthyl phosphate.
Dibutyl phthalate: Another plasticizer, it is used in similar industrial applications but differs in its chemical structure and reactivity.
Uniqueness
This compound is unique due to its specific ester linkage and naphthalene ring, which confer distinct chemical and physical properties. Its stability and reactivity make it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
73972-73-3 |
|---|---|
Formule moléculaire |
C22H33O5P |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(2-butoxynaphthalen-1-yl) dibutyl phosphate |
InChI |
InChI=1S/C22H33O5P/c1-4-7-16-24-21-15-14-19-12-10-11-13-20(19)22(21)27-28(23,25-17-8-5-2)26-18-9-6-3/h10-15H,4-9,16-18H2,1-3H3 |
Clé InChI |
PIHWTEAIJMIGNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C2=CC=CC=C2C=C1)OP(=O)(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



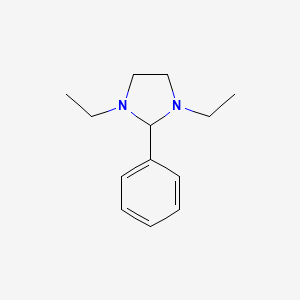

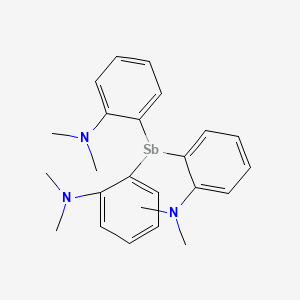
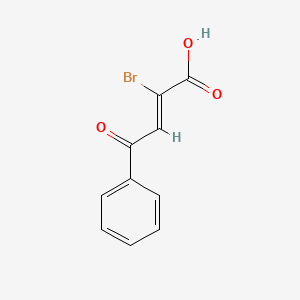
![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
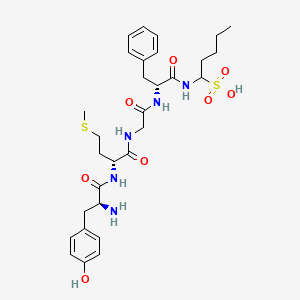
![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)

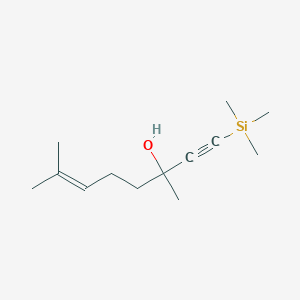

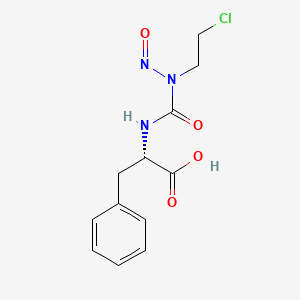

![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
